molecular formula C9H14BNO3 B2601410 2-Isopropoxy-5-methylpyridine-3-boronic acid CAS No. 2096337-70-9

2-Isopropoxy-5-methylpyridine-3-boronic acid

Cat. No.: B2601410
CAS No.: 2096337-70-9
M. Wt: 195.03
InChI Key: RKCXRNYUFIAPFW-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isopropoxy-5-methylpyridine with a boron-containing reagent. One common method is the borylation of the pyridine derivative using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXRNYUFIAPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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